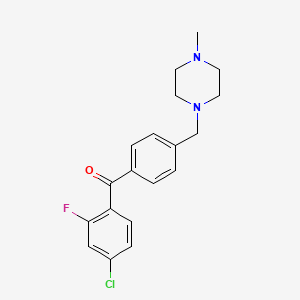

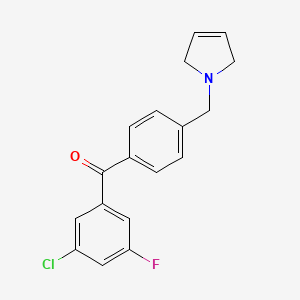

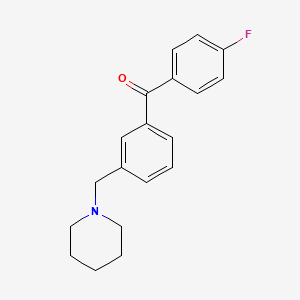

![molecular formula C22H22F3NO3 B1343390 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone CAS No. 898762-05-5](/img/structure/B1343390.png)

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone" is a structurally complex molecule that features a spirocyclic framework. This framework is characterized by the presence of a spiro junction where a quaternary carbon atom is shared between two rings, in this case, a dioxa-azaspiro[4.5]decane and a benzophenone moiety. The trifluoromethyl group attached to the benzophenone is a common motif in medicinal chemistry due to its lipophilic nature and ability to modulate the biological activity of molecules.

Synthesis Analysis

The synthesis of azaspiro[4.5]trienone derivatives has been explored through various metal-free and metal-catalyzed methodologies. For instance, a metal-free cascade cyclization of N-arylpropiolamides under visible-light irradiation has been developed, which could potentially be adapted for the synthesis of related azaspiro[4.5]trienone compounds . Another approach involves a metal-free oxidative spirocyclization of arylpropiolamides with sulfonylhydrazides to yield sulfonated azaspiro[4.5]trienones . Additionally, a copper-catalyzed oxidative ipso-carboalkylation of activated alkynes with ethers has been reported to produce 3-etherified azaspiro[4.5]trienones . These methods highlight the diverse strategies available for constructing the azaspiro[4.5]trienone core, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of azaspiro[4.5]trienones is characterized by the presence of a spirocyclic junction, which imparts a three-dimensional shape to the molecule. This structural feature can influence the molecule's interaction with biological targets and its overall physicochemical properties. The presence of substituents such as the trifluoromethyl group can further affect the molecule's conformation and electronic distribution .

Chemical Reactions Analysis

Azaspiro[4.5]trienones can undergo various chemical reactions due to their functional groups and reactive sites. For example, the presence of an alkyne moiety in the precursor N-arylpropiolamides allows for cyclization reactions to form the spirocyclic core . The reactivity of these compounds can be harnessed to introduce different substituents, such as sulfonate or ether groups, which can modify the molecule's properties and potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspiro[4.5]trienones are influenced by their molecular structure. The spirocyclic nature of these compounds can lead to unique stereochemical and conformational properties. The presence of electron-withdrawing groups like the trifluoromethyl group can affect the compound's acidity, lipophilicity, and overall stability. These properties are crucial for the compound's behavior in chemical reactions and its potential as a pharmaceutical agent .

科学的研究の応用

Structural Analysis and Synthesis Techniques

A significant area of research involving compounds similar to 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone focuses on their structural elucidation and synthesis methods. For instance, Richter et al. (2022) conducted a comprehensive structural study on a promising antitubercular drug candidate, highlighting the compound's crystallization in a triclinic system and the presence of diastereomeric conformers that underscore the complexity of such molecules (Richter et al., 2022). Similarly, Glushkov et al. (2011) explored the hydrolytic cleavage of related spiro compounds, leading to significant findings on the rearrangement processes that these molecules undergo in acidic mediums, contributing to the understanding of their chemical behaviors (Glushkov et al., 2011).

Antiviral and Antimicrobial Properties

Research into the biological activities of these compounds has revealed promising antiviral and antimicrobial properties. Apaydın et al. (2020) synthesized a series of spirothiazolidinone derivatives and evaluated their antiviral activity, finding strong activity against the influenza A/H3N2 virus, suggesting potential applications in antiviral drug development (Apaydın et al., 2020).

Environmental and Analytical Applications

Further applications are found in environmental and analytical chemistry, where compounds with similar structural features are used for sorption and removal of hazardous materials. Akceylan et al. (2009) demonstrated the use of a Mannich base derivative in efficiently removing carcinogenic azo dyes from aqueous solutions, highlighting the compound's utility in water purification processes (Akceylan et al., 2009).

特性

IUPAC Name |

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3NO3/c23-22(24,25)19-6-2-5-18(14-19)20(27)17-4-1-3-16(13-17)15-26-9-7-21(8-10-26)28-11-12-29-21/h1-6,13-14H,7-12,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVENPWYKKICDCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643325 |

Source

|

| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone | |

CAS RN |

898762-05-5 |

Source

|

| Record name | Methanone, [3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl][3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide](/img/structure/B1343311.png)

![tert-Butyl N-[(phenylsulfonyl)(2-thienyl)methyl]-carbamate](/img/structure/B1343312.png)